molecular formula C7H5F2NO B3107502 2,6-Difluorobenzaldehyde oxime CAS No. 1609936-05-1

2,6-Difluorobenzaldehyde oxime

Cat. No.: B3107502
CAS No.: 1609936-05-1
M. Wt: 157.12 g/mol
InChI Key: PGWOZJHFLGQGDU-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluorobenzaldehyde oxime is an organic compound derived from 2,6-difluorobenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzaldehyde oxime can be synthesized through the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in a solvent like methanol at room temperature. The general reaction scheme is as follows:

2,6-Difluorobenzaldehyde+Hydroxylamine Hydrochloride2,6-Difluorobenzaldehyde Oxime+HCl\text{2,6-Difluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluorobenzaldehyde+Hydroxylamine Hydrochloride→2,6-Difluorobenzaldehyde Oxime+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations. Industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to form amines, which are valuable in the synthesis of pharmaceuticals.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

2,6-Difluorobenzaldehyde oxime has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.

    Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluorobenzaldehyde oxime depends on its specific application. For instance, as an antidote for organophosphate poisoning, oximes reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and the organophosphate inhibitor. This reactivation restores the normal function of AChE, which is crucial for nerve signal transmission.

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2,6-Difluorobenzaldehyde oxime is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring. This substitution pattern can influence the compound’s reactivity and properties compared to its mono-fluorinated counterparts. For example, the presence of two fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWOZJHFLGQGDU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a fashion similar to that for preparation 13, 2,6-difluorobenzaldehyde (5.00 g, 35.2 mmol), hydroxylamine hydrochloride (2.93 g, 29.6 mmol), NaOH (7.04 g in 7.0 ml of water), ethanol (15 ml), water (15 ml), and ice (30 g) afforded 2,6-difluorobenzaldehyde oxime (5.13 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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